![molecular formula C21H16N4O3 B7689832 N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B7689832.png)
N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and has been extensively studied for its unique properties and potential use in scientific research.
Mechanism of Action
The mechanism of action of N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, which are essential for cell division and growth.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been found to exhibit significant anti-tumor activity in various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BPO-27 has also been found to exhibit anti-inflammatory activity and has been investigated for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its unique properties and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. These include:
1. Investigating the potential use of BPO-27 in the treatment of various types of cancer.
2. Studying the mechanism of action of this compound in greater detail to fully understand its anti-tumor and anti-inflammatory activities.
3. Developing new synthetic methods for the production of N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline.
4. Investigating the potential use of BPO-27 as a fluorescent probe for the detection of nitroreductase activity in cells.
5. Investigating the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction between 2-nitroaniline and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of benzylamine. The reaction is carried out under reflux conditions and the resulting product is purified through column chromatography.
Scientific Research Applications
N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant anti-tumor activity and has been investigated for its potential use in cancer treatment. Additionally, BPO-27 has also been studied for its potential use as a fluorescent probe for the detection of nitroreductase activity in cells.
properties
IUPAC Name |
N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-25(27)19-13-17(11-12-18(19)22-14-15-7-3-1-4-8-15)21-23-20(24-28-21)16-9-5-2-6-10-16/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCUFXLCBHSLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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